
Silane, chlorodimethyl(3,3,3-trifluoropropyl)-
Overview
Description
Chemical Structure and Properties Silane, chlorodimethyl(3,3,3-trifluoropropyl)- (CAS 1481-41-0), also known as chlorodimethyl(3,3,3-trifluoropropyl)silane, is an organosilicon compound with the formula $ \text{C}5\text{H}{10}\text{ClF}_3\text{Si} $. It features a dimethylchlorosilane group bonded to a 3,3,3-trifluoropropyl chain. The trifluoropropyl group imparts fluorophilic properties, while the chlorosilane moiety confers reactivity toward hydrolysis and condensation, making it valuable in surface modification and polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- is typically synthesized through the reaction of chlorodimethylsilane with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
ClSi(CH3)2H+BrCH2CF3→ClSi(CH3)2CH2CF3+HBr
Industrial Production Methods
In industrial settings, the production of silane, chlorodimethyl(3,3,3-trifluoropropyl)- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.
Hydrolysis: In the presence of water or moisture, the compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation: The methyl groups can be oxidized to form silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Substitution Products: Silane derivatives with various functional groups
Hydrolysis Products: Silanols and hydrochloric acid
Oxidation Products: Silanols, siloxanes
Scientific Research Applications
Chemical Properties and Structure
Chlorodimethyl(3,3,3-trifluoropropyl) silane is characterized by:
- Molecular Weight : 190.67 g/mol
- Boiling Point : 117-118 °C
- Density : 1.117 g/cm³
- Appearance : Clear liquid with a colorless or light yellow hue
These properties contribute to its versatility in various applications.
2.1. Adhesion Promotion
Chlorodimethyl(3,3,3-trifluoropropyl) silane acts as an adhesion promoter in composite materials. Its ability to bond with both organic and inorganic substrates enhances the mechanical properties of coatings and sealants. This silane is particularly useful in:
- Adhesives : Improving adhesion between dissimilar materials.
- Coatings : Enhancing the durability and performance of protective coatings in automotive and aerospace industries .
2.2. Surface Modification
The compound is utilized for modifying surfaces to achieve specific hydrophobic characteristics. For example:
- Hydrophobization of Fabrics : Studies have shown that silanes like chlorodimethyl(3,3,3-trifluoropropyl) can effectively modify cotton fabrics to impart water-repellent properties .
- Glass Beads for Inhalation Therapy : In pharmaceutical applications, this silane has been used to modify glass beads that serve as carriers for aerosolized drugs, improving their aerodynamic properties and lung deposition efficiency .
Applications in the Cosmetic Industry
Chlorodimethyl(3,3,3-trifluoropropyl) silane is also applied in cosmetic formulations. It is used for:
- Hair Treatment Products : The compound enhances the condition of hair by providing protection against environmental damage and improving luster and manageability . It seals hair cuticles after treatments like dyeing, thus maintaining color retention.
Synthesis of Fluoro Silicone Products
This silane serves as an important intermediate in the synthesis of fluoro silicone rubbers and resins:
- Fluoro Silicone Rubbers : These materials exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications such as gaskets and seals in extreme environments .
- Fluoro Silicone Resins : Used in coatings that require superior weathering resistance and low surface energy.
5.1. Hydrophobic Coatings
A study demonstrated that applying chlorodimethyl(3,3,3-trifluoropropyl) silane to various substrates resulted in significantly increased water contact angles, indicating enhanced hydrophobicity. This property was crucial for developing protective coatings that resist moisture ingress .
5.2. Drug Delivery Systems
Research involving the modification of glass beads with different silanes showed that chlorodimethyl(3,3,3-trifluoropropyl) silane improved the adhesion of drug particles to carrier surfaces, enhancing the efficiency of inhaled medications .
Mechanism of Action
The mechanism of action of silane, chlorodimethyl(3,3,3-trifluoropropyl)- involves its reactivity with various nucleophiles and its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Chlorosilanes : The target compound and dichloro analog exhibit high reactivity due to Cl’s leaving-group ability, enabling rapid hydrolysis and condensation. Dichloro derivatives are preferred for bulk polymer synthesis (e.g., PTFPMS via ROP) .
- Trimethoxysilanes: Slower hydrolysis due to methoxy groups allows controlled bonding with inorganic substrates (e.g., barium titanate in composites) .
- Disilazanes : Si-N bonds in 1,3-Bis(3,3,3-trifluoropropyl)tetramethyldisilazane provide thermal and chemical stability, ideal for high-purity semiconductor processes .
Physical Properties
- Boiling Points : Chlorosilanes (e.g., dichloro variant) have lower boiling points (~64–100°C) compared to methoxysilanes (>200°C) due to weaker intermolecular forces .
- Density : Fluorinated silanes typically exhibit densities >1.3 g/cm³ (e.g., 1.347 g/cm³ for similar compounds) due to fluorine’s high atomic mass .
Biological Activity
Silane, chlorodimethyl(3,3,3-trifluoropropyl)- (CAS Number: 1481-41-0) is a specialized organosilicon compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article focuses on the biological activity of this silane compound, exploring its mechanisms of action, applications in biological systems, and relevant research findings.
- Molecular Formula : CHClFSi
- Molecular Weight : 190.665 g/mol
- Structure : The compound features a chlorodimethylsilane backbone with a trifluoropropyl group that enhances its hydrophobicity and stability.
Mechanisms of Biological Activity
The biological activity of chlorodimethyl(3,3,3-trifluoropropyl)-silane can be attributed to several mechanisms:
- Surface Modification : This silane is often used to modify surfaces to enhance biocompatibility and reduce protein adsorption. Its fluorinated structure contributes to lower surface energy, which can minimize bacterial adhesion.
- Antimicrobial Properties : Preliminary studies suggest that silanes with fluorinated groups exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting biofilm formation. This property is particularly valuable in medical devices and coatings.
- Drug Delivery Systems : The silane can serve as a precursor for creating drug delivery vehicles that enhance the solubility and stability of therapeutic agents.
Case Studies
- Antimicrobial Coatings : A study investigated the use of chlorodimethyl(3,3,3-trifluoropropyl)-silane in creating superhydrophobic surfaces that significantly reduced bacterial adhesion. The results indicated a decrease in adhesion rates for Staphylococcus aureus and Pseudomonas aeruginosa compared to untreated surfaces .
- Biocompatibility in Medical Devices : Research has shown that silanes can improve the biocompatibility of medical devices by reducing inflammatory responses when implanted in biological tissues. A comparative study demonstrated that devices coated with fluorinated silanes had lower rates of fibrous encapsulation than those with traditional coatings .
Biological Activity Table
Safety and Toxicity
While chlorodimethyl(3,3,3-trifluoropropyl)-silane shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that exposure to high concentrations may lead to respiratory irritation and skin sensitization. Handling precautions should be adhered to, particularly in laboratory settings .
Q & A
Basic Questions
Q. What are the primary synthesis methods for Silane, Chlorodimethyl(3,3,3-Trifluoropropyl)-, and how do reaction conditions influence polymer properties?
The compound is typically synthesized via two methods:
- Hydrolysis-polycondensation : Reacting dichloro(methyl)(3,3,3-trifluoropropyl)silane with water under controlled pH and temperature, yielding linear polymers. This method requires precise stoichiometry to avoid cross-linking .
- Ring-opening polymerization (ROP) : Using cyclosiloxane monomers (e.g., D₃F, 1,3,5-tris(3,3,3-trifluoropropyl)-trimethylcyclotrisiloxane) with anionic or cationic initiators. ROP allows better control over molecular weight and polydispersity, often favored for high-purity elastomers . Key factors: Reaction time, catalyst type (e.g., Et₃N for ROP), and monomer purity significantly affect molecular weight distribution and thermal stability.
Q. Which characterization techniques are critical for verifying surface modification with this silane?
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface elemental composition (e.g., fluorine, chlorine) to confirm silane grafting. Cl₂ peak analysis validates coverage gradients .
- Static Water Contact Angle (WCA) : Measures hydrophobicity changes; gradual WCA shifts indicate spatial concentration gradients of silane components .
- Desorption Corona Beam Ionization Mass Spectrometry (DCBI-MS) : Rapidly analyzes surface modifications (<5 seconds per sample), complementary to XPS for structural insights .
Q. How does the 3,3,3-trifluoropropyl group enhance material properties in fluorosilicones?
The -CF₃ group imparts:
- Hydrophobicity : Stronger than n-propyl groups due to fluorine’s electronegativity, reducing water adsorption .
- Chemical Resistance : Stability against oils, fuels, and solvents via steric shielding and low surface energy .
- Thermal Stability : Si-C-F bonds resist degradation up to 250°C, critical for aerospace and high-temperature applications .
Advanced Questions
Q. How can researchers design experiments to study adsorption mechanisms using trifluoropropyl-modified mesoporous silica?
- Material Synthesis : Functionalize MCM-41 with (3,3,3-trifluoropropyl)dimethylchlorosilane via vapor deposition. Control grafting density by varying silane concentration .
- Adsorption Studies : Use dibutyl phthalate (DBP) as a model hydrophobic pollutant. Compare adsorption capacities of unmodified (MCM-41), n-propyl-modified (P-MCM-41), and trifluoropropyl-modified (TFP-MCM-41) silica.
- Interaction Analysis :
- Hydrophobic interactions: Dominant in P-MCM-41.
- Hydrogen bonding: Between DBP’s H and TFP-MCM-41’s F, enhancing affinity .
- Quantification : Langmuir isotherm models to compare maximum adsorption capacities (Qₘₐₓ).
Q. How to resolve contradictions between XPS and contact angle data in surface coverage analysis?
- Data Cross-Validation :
- Repeat XPS measurements at multiple surface points to address spot-specific variability (single measurements may misrepresent gradients) .
- Augment with DCBI-MS for rapid, complementary surface mapping .
- Statistical Analysis : Use averaged contact angle values (triplicate measurements) to correlate with XPS-derived fluorine/chlorine ratios. Discrepancies may arise from uneven backfilling or solvent evaporation effects .
Q. What strategies optimize copolymerization of trifluoropropyl siloxanes with vinyl or dimethylsiloxanes?
- Monomer Selection : Co-polymerize 1,3,5-tris(3,3,3-trifluoropropyl)-trimethylcyclotrisiloxane (F3) with 2,4,6,8-tetramethyltetravinylcyclotetrasiloxane (V4) to balance fluorophilicity and cross-linking density .
- Catalyst Optimization : Use Et₃N for anionic ROP to control chain length and avoid premature termination.
- Post-Polymerization Analysis : NMR to verify monomer incorporation ratios; DSC to assess Tg shifts (higher vinyl content lowers flexibility) .
Q. How to evaluate environmental stability of trifluoropropyl-modified layers in perovskite solar cells?
- Accelerated Aging : Expose silane-treated perovskite films to 85°C/85% RH for 24–72 hours.
- Performance Metrics : Track photovoltaic efficiency (PCE) decay and XRD peak shifts (indicative of perovskite degradation).
- Mechanistic Insight : Silane reacts with residual H₂O to form siloxane networks, blocking moisture ingress. Confirm via FTIR (Si-O-Si peaks at 1050–1100 cm⁻¹) .
Q. What are the trade-offs between anionic and cationic ROP for synthesizing fluorosilicones?
- Anionic ROP :
- Pros: Faster kinetics, narrower polydispersity (Đ < 1.2).
- Cons: Sensitive to moisture; requires stringent anhydrous conditions .
- Cationic ROP :
- Pros: Tolerates trace impurities; suitable for bulk polymerization.
- Cons: Broader molecular weight distribution (Đ > 1.5) .
- Method Selection: Prioritize anionic ROP for high-performance elastomers; use cationic for cost-effective, large-scale production.
Properties
IUPAC Name |
chloro-dimethyl-(3,3,3-trifluoropropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClF3Si/c1-10(2,6)4-3-5(7,8)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAZUXSLKGQRJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061722 | |
Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
Source | EPA DSSTox | |
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Molecular Weight |
190.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Trifluoropropyldimethylchlorosilane | |
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CAS No. |
1481-41-0 | |
Record name | 3,3,3-Trifluoropropyldimethylchlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1481-41-0 | |
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Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
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Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
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Record name | Silane, chlorodimethyl(3,3,3-trifluoropropyl)- | |
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Record name | Chlorodimethyl(3,3,3-trifluoropropyl)silane | |
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